molecular formula C5H5F3N2O B1448709 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine CAS No. 1337880-26-8

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Cat. No. B1448709
CAS RN: 1337880-26-8
M. Wt: 166.1 g/mol
InChI Key: MMYZTYXFAFJXAV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine (TFOA) is a synthetic organic compound that has been studied for its potential use in a variety of scientific applications. TFOA has been shown to possess unique properties that make it an attractive choice for a wide range of research applications.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthesis of 2-Oxazolines : Beta-hydroxy amides were treated with triphenylphosphonium anhydride trifluoromethane sulfonate to generate 2-oxazolines under mild conditions. This method was optimized to improve yields and involves a variety of reaction parameters (Petersson, Jenkins, & Loughlin, 2009).

  • Creation of 2,3,6-Trisubstituted 2H-1,3-Oxazin-4(3H)-ones : An efficient method to synthesize these derivatives using a catalytic amount of a tertiary amine was developed. This approach is highlighted for its regioselectivity and efficiency compared to other methods (Qi, Zhang, & Xu, 2011).

  • Preparation of New 4-Trifluoromethylated 1,3-Oxazin-6-Ones : Utilizing ethyl 3-amino-4.4.4-trifluorocrotonate, new oxazin-6-ones with a 4-trifluoromethyl group were synthesized. This research compared the reactivity of this compound with non-fluorinated analogs (Decock‐Plancquaert et al., 2010).

  • High Thermal Stability of Trifluoromethyl-Containing Compounds : A study focusing on the synthesis of a trifluoromethyl-containing energetic molecule demonstrated its high thermal stability and potential as a heat-resistant material (Yan et al., 2021).

Applications in Medicinal Chemistry

  • Synthesis of Fluorinated Amino Acids : Research demonstrated the synthesis of valuable fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid, which involved a transformation to a chiral oxazoline (Pigza, Quach, & Molinski, 2009).

  • Antimicrobial Activities of Oxazine Derivatives : A series of oxazine amine derivatives were synthesized and tested for antimicrobial activities, showing significant potential in medical applications (Thirunarayanan & Renuka, 2014).

  • Synthesis of 1,4-Benzoxazine Derivatives : A chemoenzymatic asymmetric synthesis route was developed for a family of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, which are key precursors of the antimicrobial agent Levofloxacin (López-Iglesias et al., 2015).

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine plays a significant role in biochemical reactions, particularly in the modification of nucleotides and nucleic acids. It interacts with enzymes such as thymidine kinase and DNA polymerase, influencing the synthesis and stability of DNA and RNA molecules. The compound’s trifluoromethyl group can lead to local helical structure perturbations in oligodeoxynucleotide/RNA duplexes, slightly decreasing their thermal stability and improving nuclease resistance . These interactions highlight the compound’s potential in antisense-based therapeutics and other nucleic acid-based applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleic acids can lead to changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis . Additionally, its impact on the stability and integrity of nucleic acids can influence cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group plays a crucial role in these interactions, acting as a nucleophile and participating in covalent bond formation . This can lead to the formation of coordination complexes and influence the activity of various enzymes and proteins involved in nucleic acid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under various conditions, but its degradation products may have different biochemical properties and effects . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and effects on cellular function. The compound’s trifluoromethyl group can enhance its metabolic stability and potency, making it a valuable tool in biochemical research . Its interactions with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall cell health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s trifluoromethyl group can affect its localization and accumulation within specific cellular compartments . This can influence its activity and function, as well as its overall effects on cellular processes.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications can direct it to specific organelles, such as the nucleus or mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and influence cellular processes at the molecular level.

properties

IUPAC Name

4-(trifluoromethyl)-2H-1,3-oxazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-11-4(9)10-3/h1-2,4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYZTYXFAFJXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(N=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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